methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
Methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C26H23FN2O5S and its molecular weight is 494.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.13117117 g/mol and the complexity rating of the compound is 948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Thiazolo[3,2-a]pyrimidine derivatives are synthesized for their potential pharmacological properties. A study discussed the design, synthesis, and evaluation of thiazolo[3,2-a]pyrimidine derivatives for anti-inflammatory and antinociceptive activities. The compounds displayed significant anti-inflammatory and antinociceptive activities, along with lower ulcerogenic activity and higher ALD50 values, indicating their potential as safer analgesic and anti-inflammatory agents (Alam et al., 2010).
Anti-Inflammatory and Analgesic Agents
Another study synthesized novel compounds derived from visnaginone and khellinone, which were evaluated as cyclooxygenase inhibitors and for their analgesic and anti-inflammatory activities. Some of these compounds exhibited high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs (Abu-Hashem et al., 2020).
Cytotoxic Activity Against Cancer Cells
Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed their synthesis and evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study highlights the potential of these compounds in cancer therapy, demonstrating the versatility of thiazolo[3,2-a]pyrimidine derivatives in medicinal chemistry (Hassan et al., 2014).
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their antimicrobial properties. A series of novel thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. The results demonstrated significant biological activity against various microorganisms, indicating their potential as antimicrobial agents (Suresh et al., 2016).
Properties
IUPAC Name |
methyl (2Z)-2-[(2-fluorophenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-5-12-34-19-11-10-17(13-20(19)32-3)23-22(25(31)33-4)15(2)28-26-29(23)24(30)21(35-26)14-16-8-6-7-9-18(16)27/h5-11,13-14,23H,1,12H2,2-4H3/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRQBYBQFPWDCO-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3F)SC2=N1)C4=CC(=C(C=C4)OCC=C)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=N1)C4=CC(=C(C=C4)OCC=C)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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